
Cyclopropyltributylstannane
Übersicht
Beschreibung
Cyclopropyltributylstannane is a chemical compound with the empirical formula C15H32Sn . It is a solid substance and is used as a drug precursor that facilitates the synthesis of diverse organic entities . It is particularly valuable in the spheres of cancer, HIV/AIDS, and neurological disorder management .
Molecular Structure Analysis
The molecular weight of this compound is 331.12 . The SMILES string representation of its structure isCCCCSn(CCCC)C1CC1 . Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular formula is C15H32Sn, and it has a molecular weight of 331.12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
Cyclopropyltributylstannane and related compounds play a crucial role in the synthesis of complex organic structures. Fordyce, Luebbers, and Lam (2008) demonstrated the use of base-sensitive cyclopropenes, which undergo stannylation to form precursors for tetrasubstituted cyclopropenes, a method important for accessing difficult-to-synthesize compounds (Fordyce, Luebbers, & Lam, 2008). Similarly, Barton and McCombie (1975) developed a method for deoxygenating secondary alcohols using tributylstannane, showcasing its utility in sugar chemistry and avoiding common rearrangements in carbocation reactions (Barton & McCombie, 1975).
Role in Radical Cyclization and Synthesis
This compound derivatives are involved in radical cyclization processes. For instance, Iwasawa et al. (1999) described the synthesis of medium-sized bicyclic compounds through intramolecular cyclization of cyclic β-keto radicals generated from cyclopropanols, using manganese(III) tris(pyridine-2-carboxylate) (Iwasawa et al., 1999). Herndon, Wu, and Harp (1990) explored the reaction between allylstannanes and α,β-unsaturated acyliron complexes, leading to stereoselective synthesis of cyclopentane derivatives (Herndon, Wu, & Harp, 1990).
Contributions to Drug Development
Cyclopropyl derivatives, including those related to this compound, have been increasingly used in drug development. Talele (2016) highlights the versatility of the cyclopropyl ring in transitioning drug candidates from preclinical to clinical stages, emphasizing its role in enhancing potency and reducing off-target effects (Talele, 2016).
Advanced Catalysis and Stereoselectivity
This compound and its derivatives are significant in catalysis and stereoselective synthesis. Zuo and Louie (2005) described the Ni/NHC-catalyzed rearrangement of cyclopropylen-ynes, obtaining different heterocycles under mild conditions (Zuo & Louie, 2005). Isono and Mori (1996) achieved highly stereoselective ring closure of gamma-hydroxystannyl derivative, leading to various stereocontrolled 1,2,3-trisubstituted cyclopropanes (Isono & Mori, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
tributyl(cyclopropyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCOUXAHBYBPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449402 | |
| Record name | Cyclopropyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17857-70-4 | |
| Record name | Cyclopropyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyltributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

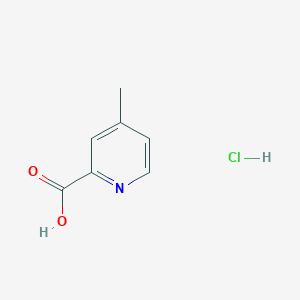
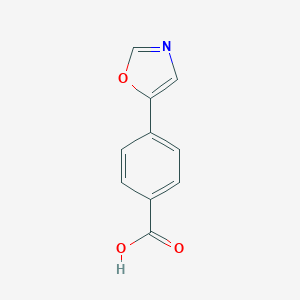
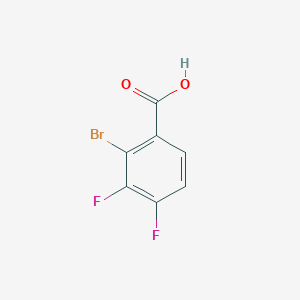

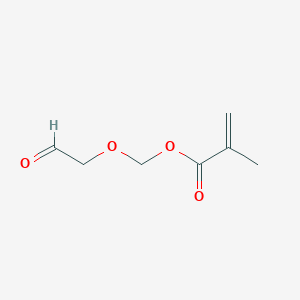
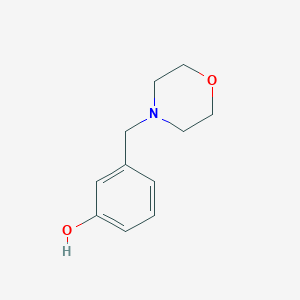
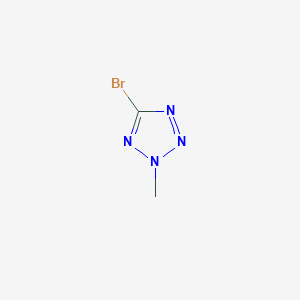
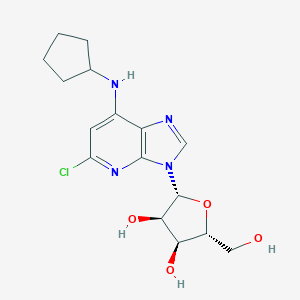


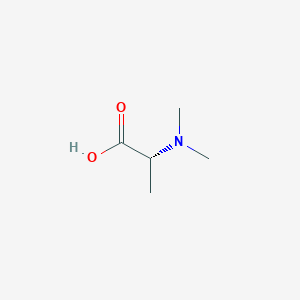
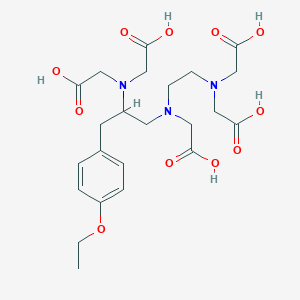
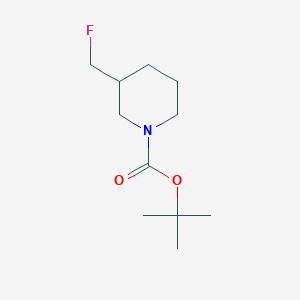
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
